

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Setoclavine

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Compound of Interest

Compound Name: Setoclavine

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Abstract

Setoclavine is a tetracyclic ergot alkaloid belonging to the clavine class. As a secondary metabolite produced by various fungi, particularly of the *Claviceps* and *Aspergillus* genera, it has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of **Setoclavine**. Detailed spectroscopic data, including ^1H and ^{13}C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), are presented in a structured format. Furthermore, this guide outlines a detailed experimental protocol for the total synthesis of (+)-**Setoclavine** and illustrates its biosynthetic origin from agroclavine.

Chemical Structure and Stereochemistry

Setoclavine possesses the characteristic tetracyclic ergoline ring system, which is foundational to all ergot alkaloids. The systematic IUPAC name for **Setoclavine** is (6aR,9S)-7,9-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol. This nomenclature definitively describes the absolute configuration of the chiral centers at positions 6a and 9. The presence of these stereocenters gives rise to specific three-dimensional arrangements of the atoms, which is crucial for its biological activity.

The chemical formula of **Setoclavine** is C₁₆H₁₈N₂O, with a corresponding molecular weight of 254.33 g/mol .

Table 1: Chemical Identifiers for **Setoclavine**

Identifier	Value
IUPAC Name	(6aR,9S)-7,9-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-ol
CAS Number	519-12-0
Chemical Formula	C ₁₆ H ₁₈ N ₂ O
Molecular Weight	254.33 g/mol
InChI	InChI=1S/C16H18N2O/c1-16(19)7-12-11-4-3-5-13-15(11)10(8-17-13)6-14(12)18(2)9-16/h3-5,7-8,14,17,19H,6,9H2,1-2H3/t14-,16+/m1/s1
SMILES	<chem>C[C@@]1(C=C2c3cccc4c3c(C[C@@H]2N(C)C1)c[nH]4)O</chem>

Physicochemical and Spectroscopic Data

The structural elucidation of **Setoclavine** is dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and HRMS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for (+)-**Setoclavine** (400 MHz, CDCl₃)[\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
8.05	br s	1H	N-H	
7.19	d	7.2	1H	Ar-H
7.15	t	7.2	1H	Ar-H
6.97	d	7.2	1H	Ar-H
6.84	s	1H	Ar-H	
5.86	s	1H	C=CH	
3.73	m	1H	CH	
3.23	dd	14.8, 4.4	1H	CH ₂
2.99	d	11.2	1H	CH ₂
2.65	s	3H	N-CH ₃	
2.59	d	11.2	1H	CH ₂
2.39	dd	14.8, 2.0	1H	CH ₂
1.48	s	3H	C-CH ₃	

Table 3: ¹³C NMR Spectroscopic Data for (+)-**Setoclavine** (100 MHz, CDCl₃)[1]

Chemical Shift (δ , ppm)	Assignment
141.0	C
133.4	C
127.8	C
124.0	C
122.3	CH
120.2	CH
118.6	CH
109.8	CH
106.8	C
71.9	C-OH
68.8	CH ₂
56.5	CH
43.1	N-CH ₃
37.8	CH ₂
31.4	C-CH ₃

Mass Spectrometry and Infrared Spectroscopy

Table 4: High-Resolution Mass Spectrometry and Infrared Spectroscopic Data for (+)-Setoclavine^[1]

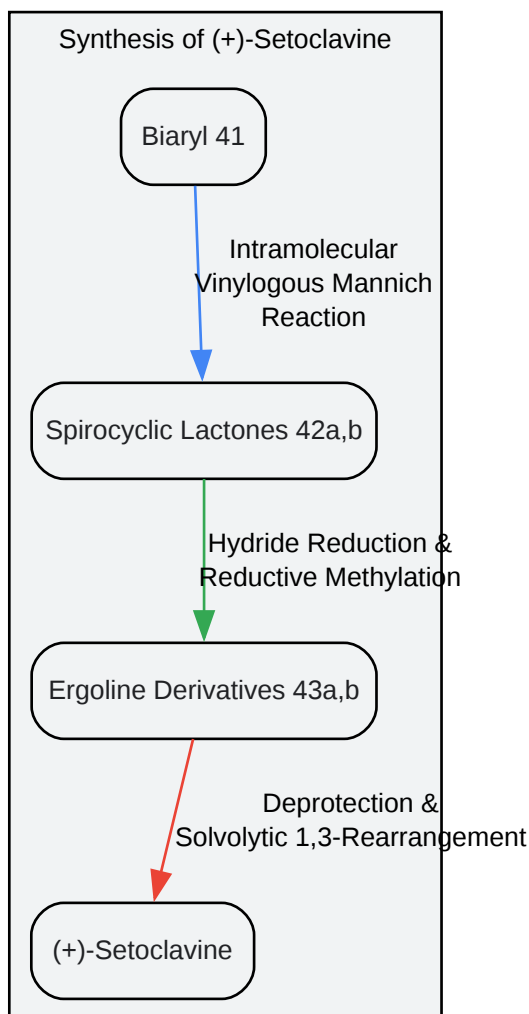
Technique	Data
HRMS (FAB)	m/z calcd for C ₁₆ H ₁₉ N ₂ O ([M+H] ⁺) 255.1497, found 255.1492
Infrared (IR)	ν_{max} (film) 3421, 2924, 1637, 1456, 1378, 1101, 741 cm ⁻¹

Experimental Protocols

Total Synthesis of (+)-Setoclavine

The following protocol is adapted from the total synthesis reported by Liras, Lynch, Fryer, Vu, and Martin (2001).^[1]

Reaction Scheme:



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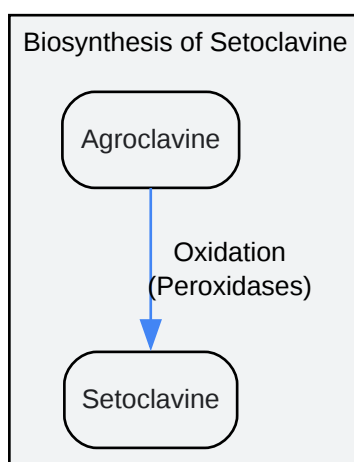
Caption: Synthetic route to (+)-**Setoclavine**.

Detailed Methodology:

- **Intramolecular Vinylogous Mannich Reaction:** To a solution of the biaryl precursor 41 in a suitable solvent, a Lewis acid is added to promote an intramolecular vinylogous Mannich reaction. This key step establishes the core tetracyclic structure, yielding the spirocyclic lactones 42a,b.
- **Hydride Reduction and Reductive Methylation:** The resulting lactones are then subjected to reduction with a hydride reducing agent, such as lithium aluminum hydride (LiAlH_4). This is followed by reductive methylation to introduce the N-methyl group, affording the ergoline derivatives 43a,b.
- **Deprotection and Solvolytic 1,3-Rearrangement:** The final steps involve the removal of any protecting groups and a solvolytic 1,3-rearrangement of the allylic hydroxyl group to furnish (+)-**Setoclavine**.

Biosynthesis and Biological Context

Setoclavine is a naturally occurring ergot alkaloid. Its biosynthesis proceeds from the common precursor agroclavine. The transformation of agroclavine to **Setoclavine** involves an oxidation reaction. While the specific enzymes can vary between fungal species, peroxidases have been implicated in this conversion.



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Caption: Biosynthesis of **Setoclavine** from Agroclavine.

Clavine alkaloids, including **Setoclavine**, are known to interact with various receptors in the central nervous system, particularly serotonin, dopamine, and adrenergic receptors. Their rigid, polycyclic structure allows them to bind to these receptors, often with high affinity, leading to a range of pharmacological effects. The specific stereochemistry of **Setoclavine** is critical for its receptor binding and subsequent biological activity. Further research into the precise signaling pathways modulated by **Setoclavine** is ongoing and holds potential for the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and spectroscopic properties of **Setoclavine**. The presented data and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. The unique structural features and biological activity of **Setoclavine** and other clavine alkaloids continue to make them an important area of scientific investigation.

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References

- 1. rsc.org [rsc.org]
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